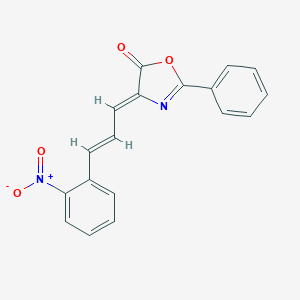![molecular formula C29H32N2O2 B401451 3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B401451.png)
3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C29H32N2O2 and a molecular weight of 440.58 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
The synthesis of 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate biphenyl and phenyl derivatives with oxadiazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. It may act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-[4’-(Methoxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
- 3-[4’-(Ethoxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The hexyloxy group in 3-[4’-(Hexyloxy)biphenyl-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole provides unique solubility and electronic properties, making it suitable for specific applications in materials science and electronics .
Properties
Molecular Formula |
C29H32N2O2 |
|---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
3-[4-(4-hexoxyphenyl)phenyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H32N2O2/c1-3-5-6-7-21-32-27-19-17-24(18-20-27)23-13-15-25(16-14-23)28-30-29(33-31-28)26-11-9-22(8-4-2)10-12-26/h9-20H,3-8,21H2,1-2H3 |
InChI Key |
UOUMAFPRBZWTAC-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B401372.png)
![(4E)-2-(4-tert-butylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401373.png)
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B401374.png)
![2-(2-chlorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401380.png)
![(4E)-2-(3-nitrophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401381.png)
![4-[3-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B401382.png)
![2-(4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401383.png)







